Product packaging for Horsetail(Cat. No.:CAS No. 129677-90-3)

Horsetail

Cat. No.: B1181666
CAS No.: 129677-90-3
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Description

Horsetail (Equisetum arvense) extract is a botanically derived reagent rich in bioactive compounds, including flavonoids, phenolic acids, and soluble silica, making it a valuable tool for diverse research applications . In pharmacological and metabolic studies, the extract demonstrates significant antioxidant activity, protecting biological membranes and erythrocytes from oxidative damage induced by UVC radiation and AAPH compounds . Its high silica content and flavonoid profile are key for investigating connective tissue health, bone remineralization, and collagen synthesis mechanisms . Research also explores its anti-proliferative effects on specific cancer cell lines, such as SNU-449 hepatocellular carcinoma cells, and its role in modulating cytokine release (e.g., IL-10 and MCP-1) to accelerate wound healing in model systems . Furthermore, this compound extract possesses natural diuretic properties and exhibits antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, supporting its investigation in microbiological and urological research . Beyond life sciences, its unique composition lends itself to materials science as a functional, lignocellulosic filler in polymer composites like natural rubber, where it can enhance mechanical properties and provide natural antioxidant effects to resist aging . This product is strictly intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

129677-90-3

Molecular Formula

C10H13NO2

Origin of Product

United States

Detailed Phytochemical Landscape of Equisetum Arvense Constituents

Major Classes of Secondary Metabolites

Equisetum arvense contains a variety of secondary metabolites, with flavonoids and phenolic acids being among the most prominent. gsconlinepress.comiosrphr.orgdergipark.org.trcir-safety.orgnih.govresearcher.liferesearchgate.net Other classes identified include alkaloids, saponins, phytosterols (B1254722) (such as β-sitosterol and campesterol), and triterpenoids. gsconlinepress.comiosrphr.orgdergipark.org.trnih.govarchivesofmedicalscience.comresearchgate.net Minerals, notably silicic acid and potassium salts, are also present in significant amounts, often exceeding 10% of the inorganic substances. gsconlinepress.comiosrphr.orgcir-safety.orgmdpi.comnih.gov

Flavonoids and their Glycosides

Flavonoids, a group of polyphenolic compounds with a C6-C3-C6 basic structure, are significant constituents of E. arvense. gsconlinepress.combch.ro They are often found in glycosidic forms, where a sugar molecule is attached to the flavonoid aglycone. bch.ro Studies have identified a range of flavonoid glycosides in different extracts of the plant. mdpi.comnih.govresearchgate.netspringermedizin.de

Flavonols (e.g., Kaempferol (B1673270), Quercetin (B1663063), Myricetin (B1677590) and their derivatives)

Flavonols are a major subgroup of flavonoids found in E. arvense. mdpi.comresearchgate.net Key flavonols identified include Kaempferol, Quercetin, and Myricetin, along with their various glycosidic derivatives. iosrphr.orggsconlinepress.comdergipark.org.trcir-safety.orgnih.govresearcher.lifearchivesofmedicalscience.combch.roresearchgate.netmdpi.compjps.pk Quercetin and Kaempferol glycosides, such as quercetin 3-O-glucoside (isoquercitrin) and kaempferol 3-O-glycoside, are frequently reported. mdpi.comresearchgate.netnih.govspringermedizin.de Some studies highlight quercetin and its derivatives as predominant flavonols. mdpi.com

Flavone (B191248) Glycosides (e.g., Apigenin (B1666066) glucoside, Genkwanin glucoside, Luteolin (B72000) glucoside, Vicenin 2)

Flavone glycosides are also present in E. arvense. iosrphr.orgcir-safety.orgnih.govresearcher.lifebch.roresearchgate.net Examples include Apigenin glucoside (specifically apigenin 5-O-glucoside), Genkwanin glucoside, and Luteolin glucoside (luteolin 5-O-β-D-glucopyranoside). cir-safety.orgmdpi.comiosrphr.org Vicenin 2, a C-glycosylated flavone, has been detected in E. arvense and may serve as a chemotaxonomic marker for the species. mdpi.comsemanticscholar.org

Malonylated Flavonoid Glycosides

Malonylated flavonoid glycosides, which are flavonoid glycosides esterified with malonic acid, have been identified in Equisetum arvense. gsconlinepress.comnih.govresearchgate.net Quercetin 3-O-(6''-O-malonyl-β-D-glucopyranoside) has been reported as a major flavonoid in European E. arvense populations. cir-safety.org Malonylated flavone 5-O-glucosides have also been found. cir-safety.orgmdpi.com

Isoquercitrin (B50326) and its Significance

Isoquercitrin, chemically known as quercetin 3-O-glucoside, is a notable flavonoid glycoside found in Equisetum arvense. mdpi.comnih.govresearcher.lifenih.govspringermedizin.deiosrphr.orgijpjournal.comphcogrev.comresearchgate.netresearchgate.net It has been identified as a main flavonoid in various extracts of the plant. mdpi.comnih.gov Isoquercitrin's presence has been confirmed through analytical methods like HPLC-DAD. springermedizin.de Studies have indicated that isoquercitrin is often one of the most abundant phenolic compounds in E. arvense. researchgate.net

Phenolic Acids and Derivatives

Equisetum arvense contains a range of phenolic acids and their derivatives. gsconlinepress.comiosrphr.orgdergipark.org.trcir-safety.orgnih.govresearcher.liferesearchgate.net These include hydroxybenzoic and hydroxycinnamic acid derivatives. mdpi.comresearchgate.net Specific phenolic acids identified are caffeic acid, p-coumaric acid, ferulic acid, gallic acid, p-hydroxybenzoic acid, protocatechuic acid, and vanillic acid. iosrphr.orgcir-safety.orgresearchgate.netnih.govbch.ro Derivatives such as caffeic acid esters, chlorogenic acid, dicaffeoyl-meso-tartaric acid (chicoric acid), and caffeoylshikimic acids have also been reported. gsconlinepress.commdpi.commdpi.comnih.govresearchgate.netnih.govnih.gov Dicaffeoyl-meso-tartaric acid is considered a marker for certain E. arvense chemotypes. cir-safety.orgmdpi.com

Table 1: Selected Flavonoids and Phenolic Acids Identified in Equisetum arvense

Compound NameClassSubclass/TypeNotes
KaempferolFlavonoidFlavonolFound as aglycone and glycosides. iosrphr.orgresearcher.lifebch.ropjps.pk
QuercetinFlavonoidFlavonolFound as aglycone and glycosides, often predominant. mdpi.comresearcher.lifebch.ropjps.pk
MyricetinFlavonoidFlavonolIdentified in the plant. bch.romdpi.compjps.pk
Apigenin glucosideFlavonoidFlavone GlycosideIncludes apigenin 5-O-glucoside. gsconlinepress.comcir-safety.orgmdpi.compjps.pkiosrphr.org
Genkwanin glucosideFlavonoidFlavone GlycosideIdentified in the plant. gsconlinepress.comresearchgate.netiosrphr.org
Luteolin glucosideFlavonoidFlavone GlycosideIncludes luteolin 5-O-β-D-glucopyranoside. gsconlinepress.comcir-safety.orgnih.govpjps.pkiosrphr.org
Vicenin 2FlavonoidC-GlycosylflavoneDetected, potentially a chemotaxonomic marker. mdpi.comiosrphr.orgsemanticscholar.org
Quercetin 3-O-(6''-O-malonyl-β-D-glucopyranoside)FlavonoidMalonylated Flavonoid GlycosideMajor flavonoid in European chemotype. cir-safety.org
Isoquercitrin (Quercetin 3-O-glucoside)FlavonoidFlavonol GlycosideFrequently reported as a main flavonoid. mdpi.comnih.govspringermedizin.deresearchgate.netresearchgate.net
Caffeic acidPhenolic AcidHydroxycinnamic AcidIdentified in the plant. iosrphr.orgcir-safety.orgresearchgate.netnih.govbch.ro
p-Coumaric acidPhenolic AcidHydroxycinnamic AcidIdentified in the plant. cir-safety.orgbch.roresearchgate.net
Ferulic acidPhenolic AcidHydroxycinnamic AcidIdentified in the plant. researchgate.netresearchgate.netbch.ro
Gallic acidPhenolic AcidHydroxybenzoic AcidIdentified in the plant. cir-safety.orgresearchgate.netbch.ro
Vanillic acidPhenolic AcidHydroxybenzoic AcidIdentified in the plant. cir-safety.orgresearchgate.netbch.ro
Dicaffeoyl-meso-tartaric acidPhenolic AcidCaffeic Acid DerivativeMarker for certain chemotypes. cir-safety.orgmdpi.commdpi.comresearchgate.netnih.gov
Chlorogenic acidPhenolic AcidCaffeic Acid DerivativeIdentified in the plant. gsconlinepress.comresearchgate.net
Caffeoylshikimic acidsPhenolic AcidCaffeic Acid DerivativeIncludes 3-O- and 4-O-caffeoylshikimic acid. nih.govnih.govnih.gov

Table 2: Quantitative Data for Select Phenolic Compounds in Equisetum arvense Extracts

Compound NameExtract TypeConcentration (mg/g DE)Source
IsoquercitrinEtOAc152.0 mdpi.com
Isoquercitrinn-BuOH382.0 mdpi.com
Apigenin 5-O-glucosideEtOAc22.40 mdpi.com
Kaempferol 3-O-glycosideEtOAc26.20 mdpi.com
Di-E-caffeoyl-meso-tartaric acidn-BuOH100.0 mdpi.com
Di-E-caffeoyl-meso-tartaric acidH2O10.0 mdpi.com

Note: DE refers to dry extract.

Hydroxycinnamic Acids

Hydroxycinnamic acids are a prominent group of phenolic compounds found in E. arvense. These compounds are characterized by a C6-C3 phenylpropanoid backbone. nih.gov

Caffeic acid: This hydroxycinnamic acid has been identified as a constituent of E. arvense. nih.govresearchgate.net Caffeic acid derivatives are present in the plant. nih.gov

Ferulic acid: Ferulic acid is another hydroxycinnamic acid found in E. arvense. nih.gov Monoferuloyl-tartaric acid isomers have also been detected. nih.gov

p-Coumaric acid: This compound is present in E. arvense extracts. nih.govnih.govresearchgate.net

Other identified hydroxycinnamic acid derivatives include caffeoyl-malic acid and caffeic acid methyl ester. nih.gov Caffeoylshikimic acids, specifically 3-O-caffeoylshikimic acid and 4-O-caffeoylshikimic acid, have also been reported.

Hydroxybenzoic Acids

Hydroxybenzoic acids, characterized by a C6-C1 structure, are also part of the phenolic profile of E. arvense.

Vanillic acid: This hydroxybenzoic acid has been detected in E. arvense extracts. nih.govresearchgate.net

Protocatechuic acid: Protocatechuic acid is present in the plant. nih.gov Methyl esters of protocatechuic acid have also been found. nih.gov

4-Hydroxybenzoic acid: This compound has been identified in E. arvense. nih.govresearchgate.net

Gallic acid: Gallic acid is another hydroxybenzoic acid found in the ethanol (B145695) extract of E. arvense. researchgate.net

Caffeoyl Tartaric Acid Isomers

Caffeoyl tartaric acid isomers are significant phenolic components in E. arvense.

Dicaffeoyltartaric acid: This compound, also known as chicoric acid or di-E-caffeoyl-meso-tartaric acid, is a major constituent and considered a marker compound for E. arvense. nih.govnih.govresearchgate.netnih.gov It has been isolated as the main hydroxycinnamic acid derivative in barren sprouts. Dicaffeoyltartaric acid isomers have been detected through LC-MS analysis. nih.govresearchgate.netnih.gov

Chicoric acid: Chicoric acid is synonymous with dicaffeoyltartaric acid and is present in both water and ethanol extracts of E. arvense. researchgate.net

Caftaric acid: While caftaric acid (caffeoyltartaric acid) was reported in E. sylvaticum, a dimer of caffeoyltartaric acid was detected in E. arvense. nih.gov Monocaffeoyl-tartaric acid isomers are also found in E. arvense. nih.govresearchgate.net

Table 1: Selected Phenolic Compounds in Equisetum arvense Extracts

CompoundExtract Type (Example)Concentration (µg/kg DW) (Example)Source
4-Hydroxybenzoic acidWater1.535 researchgate.net
Vanillic acidWater2.32 researchgate.net
Gallic acidEthanol0.95 researchgate.net
p-Coumaric acidEthanol5.97495 researchgate.net
Chicoric acidWater21.313 researchgate.net
Chicoric acidEthanol39.98495 researchgate.net

Note: The concentrations provided are from a specific study and may vary depending on factors such as origin and extraction method.

Alkaloids

Equisetum arvense contains alkaloids, primarily from the pyridine (B92270) alkaloid class. nih.gov

Nicotine (B1678760): Nicotine is one of the main alkaloids reported to be present in E. arvense. nih.gov Small amounts of nicotine are possible constituents.

Palustrine (B1229143): Palustrine is another significant alkaloid found in E. arvense. nih.gov Traces of palustrine are possible.

Palustrinine: Palustrinine has been isolated from the plant. nih.gov

While "equisetonin," described as a saponin-complex, has been mentioned in some sources, it has also been suggested to be a mixture of sugars and flavonoids, with a recommendation to remove it from the list of horsetail compounds as it may not exist as a distinct saponin. Equisetin was mentioned in the prompt but the search results indicate it is a meroterpenoid isolated from a marine sponge-derived fungus, not a compound typically associated with Equisetum arvense. nih.gov

Saponins and Triterpenoids

Saponins and triterpenoids are among the diverse constituents of Equisetum arvense. nih.govnih.govresearchgate.netcannalib.eunih.govepa.govnih.gov Triterpenoids are a type of compound derived from six isoprene (B109036) units.

Isobauerenol: Isobauerenol is a triterpenoid (B12794562) reported to be found in E. arvense. nih.gov

Taraxerol: Taraxerol is a naturally occurring pentacyclic triterpenoid present in various higher plants, including E. arvense. nih.gov

Germanicol: Germanicol is another triterpenoid found in E. arvense. nih.gov

Ursolic acid: Ursolic acid is a triterpenoid isolated from the sterile stems of E. arvense. nih.gov It has been observed to promote osteoblast differentiation and mineralization.

Oleanolic acid: Oleanolic acid is a pentacyclic triterpenoid isolated from the sterile stems. nih.gov

Betulinic acid: Betulinic acid is a pentacyclic triterpenoid isolated from the sterile stems of E. arvense. nih.gov

Phytosterols

Phytosterols, structurally similar to cholesterol, are present in Equisetum arvense. nih.govnih.govnih.govresearchgate.netcannalib.eunih.govepa.govnih.gov

β-Sitosterol: β-Sitosterol is a major phytosterol found in the sterile stems of E. arvense, comprising a significant percentage of the steroid fraction. nih.gov

Campesterol: Campesterol is another phytosterol present in E. arvense, also constituting a notable percentage of the steroid fraction. nih.govcannalib.eu

Other phytosterols identified include isofucosterol, cholesterol, epicholestanol, and 24-methylenecholesterol. nih.gov

Table 2: Major Phytosterols in Equisetum arvense Sterile Stems

CompoundApproximate Percentage of Steroid FractionSource
β-Sitosterol60%
Campesterol32.9%
Isofucosterol5.9%
CholesterolTraces
EpicholestanolNot specified
24-methylenecholesterolNot specified

Note: Percentages are based on the steroid fraction composition in specific studies.

Styrylpyrones and their Glycosides

Styrylpyrones are a class of compounds found in Equisetum. nih.govnih.govnih.govresearchgate.netcannalib.eunih.gov

Equisetumpyrone: Equisetumpyrone is a styrylpyrone glucoside found in the gametophytes of E. arvense. nih.govresearchgate.net It is primarily found in the very early developmental stages of the stem. nih.gov

3'-deoxyequisetumpyrone: This compound is found in the rhizomes of E. arvense.

4'-O-methylequisetumpyrone: This compound is also present in the rhizomes.

Bisnoryangonin (B577666): Bisnoryangonin is a styrylpyrone that has been detected in E. arvense. [37 in previous search, 44 in previous search]

Styrylpyrone glycosides accumulate in the rhizomes of sporophytes and gametophytes as major constitutive metabolites. In green sprouts, styrylpyrone accumulation is typically detected as a local response to mechanical wounding or microbial attack. Styrylpyrones appear to replace flavonoids in gametophytes and sporophytic rhizomes.

Volatile Constituents The volatile constituents of Equisetum arvense contribute to its overall chemical signature. Analysis of the sterile stems of Equisetum arvense has identified several volatile compounds. Major constituents found in the essential oil include hexahydrofarnesyl acetone (B3395972), cis-geranyl acetone, thymol (B1683141), and trans-phytol.gsconlinepress.comiosrphr.orgresearchgate.netspringermedizin.deOne study on the volatile constituents of sterile stems reported their relative percentages as follows: Hexahydrofarnesyl acetone (18.34%), cis-geranyl acetone (13.74%), thymol (12.09%), and trans-phytol (10.06%).gsconlinepress.comiosrphr.orgresearchgate.netOther studies on different Equisetum species or plant parts have identified varying proportions of these and other volatile compounds, such as phytol (B49457) (52.09%) and hexahydrofarnesyl acetone (19.66%) in aerial parts, and hexahydrofarnesyl acetone (46.36%) in seed oils of E. arvense.researchgate.netEquisetum diffusum has also been reported to contain phytol as a major component (35.63%) in its essential oil.ijpsr.com

Table 1: Major Volatile Constituents in Equisetum arvense Sterile Stems

CompoundPercentage (%)
Hexahydrofarnesyl acetone18.34
cis-Geranyl acetone13.74
Thymol12.09
trans-Phytol10.06

Note: Data based on analysis of sterile stems using GC, GC/MS, and 13C-NMR. gsconlinepress.comiosrphr.orgresearchgate.net

Silicic Acid and Silicates: Chemical Form and Incorporation Equisetum arvense is particularly noted for its high accumulation of silicon, primarily in the form of silicic acid and silicates.gsconlinepress.comiosrphr.orgnih.govresearchgate.netThe plant can contain a significant percentage of silicic acid, reported to be between 5% and 8% of its dry weight.gsconlinepress.comiosrphr.orgnih.govSilicon is absorbed by the plant via transporters in the roots, including influx (Lsi1) and efflux (Lsi2) transporters.nih.govEquisetum arvense is considered one of the highest silicon accumulators among plant species, and studies have identified putative Si efflux transporter genes (EaLsi2-1 and EaLsi2-2) in its roots and shoots.nih.gov

Once absorbed, silicic acid is transported and deposited throughout the plant tissues. researchgate.netnih.gov Silica (B1680970) deposits have been observed in various regions, including the rhizome, stem, leaves, and spores. researchgate.netnih.gov Silicification occurs in numerous structures, such as cell walls, cell plates, plasmodesmata, guard cells, and stomata at different developmental stages. researchgate.netnih.gov Research suggests that the deposition of silica in this compound may be templated by the hemicellulose callose. researchgate.netnih.govsciencedaily.com Studies have shown that callose can initiate silica formation in undersaturated solutions of silicic acid and catalyze it in saturated solutions. nih.govsciencedaily.com Silicon is observed to form thin layers on the inner surface of cell walls and can also be deposited as discrete knobs and rosettes. mdpi.com

Quantitative and Qualitative Variation in Chemical Composition The chemical composition of Equisetum species, including Equisetum arvense, is not uniform and can exhibit significant quantitative and qualitative variations.gsconlinepress.comresearchgate.netcore.ac.ukthieme-connect.comThese differences can be influenced by a range of factors.

Intraspecific Variability Across Geographical Regions and Developmental Stages Within Equisetum arvense itself, the chemical composition can vary based on geographical origin and developmental stage.gsconlinepress.comiosrphr.orgresearchgate.netcore.ac.ukstuartxchange.orgnih.govStudies comparing Equisetum arvense extracts from different geographical regions, such as America, Asia, and Europe, have revealed qualitative and quantitative differences in their phytochemical composition.thieme-connect.comnih.govThese differences have been observed in compounds like flavonoid glycosides and phenyl carboxylic acids.thieme-connect.com

The developmental stage of the plant also plays a role in its chemical makeup. For instance, the presence of compounds like equisetumpyrone may be limited to very early developmental stages. springermedizin.denih.govresearchgate.net The concentration of certain minerals, including silicic acid, can also vary depending on the plant's maturity and the part of the plant analyzed. The sterile stems are often the focus of phytochemical analysis. gsconlinepress.comiosrphr.orgresearchgate.netspringermedizin.de Intraspecific variability can pose challenges for the standardization and quality control of herbal products derived from Equisetum arvense. core.ac.uk

Biosynthesis and Metabolic Pathways of Equisetum Arvense Constituents

General Principles of Secondary Metabolite Biosynthesis in Plants

Plants produce a vast array of organic compounds, broadly classified as primary and secondary metabolites. Primary metabolites are essential for basic plant growth and development, while secondary metabolites, also known as phytochemicals or natural products, are not directly involved in vital functions but play crucial roles in interactions with the environment, such as defense against herbivores and pathogens, and adaptation to environmental conditions. encyclopedia.pubub.ac.idnih.govnih.gov The biosynthesis of these secondary compounds is influenced by factors such as geographical area, genetics, climate, and environmental conditions. encyclopedia.pub

Secondary metabolites often originate from intermediates or end products of primary metabolic pathways. nih.gov Based on their biosynthetic origins, plant natural products can be broadly divided into groups such as terpenoids, alkaloids, and phenolic compounds. ub.ac.idnih.gov Phenolic compounds, which include flavonoids, are primarily formed via the shikimic acid pathway or the malonate/acetate (B1210297) pathway. ub.ac.idnih.gov The regulatory principles behind plant secondary metabolism appear to be conserved and may have evolved earlier than many specific biosynthetic pathways. nih.gov

Flavonoid Biosynthesis Pathway in Equisetum arvense

Flavonoids are a major class of polyphenolic compounds found in Equisetum arvense. gsconlinepress.comeuropa.eumdpi.comnih.gov Their biosynthesis involves a convergence of the shikimate and polyketide (acetate) pathways, leading to the characteristic C6-C3-C6 carbon skeleton. gsconlinepress.comnih.govresearchgate.netoup.com

Shikimate Pathway Precursors (Phenylalanine)

The shikimate pathway is a fundamental metabolic route in plants and microorganisms that provides the carbon skeletons for the synthesis of aromatic amino acids, including L-phenylalanine. frontiersin.orgmdpi.comresearchgate.netnih.govfrontiersin.org This pathway is highly conserved and involves seven enzymatic steps leading to chorismate, a precursor for phenylalanine. mdpi.comresearchgate.netnih.gov Phenylalanine serves as the starting point for the phenylpropanoid pathway, the initial part of flavonoid biosynthesis. researchgate.nettaylorandfrancis.comnih.govmdpi.com It is estimated that a significant portion of fixed carbon, potentially greater than 30%, is directed through the shikimate pathway. frontiersin.orgresearchgate.netnih.govfrontiersin.org

Polyketide Pathway Contributions (Malonyl-CoA)

The polyketide pathway, also known as the acetate pathway, plays a crucial role in flavonoid biosynthesis by providing malonyl-CoA units. gsconlinepress.comnih.govresearchgate.netwikipedia.orguomustansiriyah.edu.iq Malonyl-CoA is synthesized from acetyl-CoA through the action of acetyl-CoA carboxylase (ACCase). nih.govmdpi.comfrontiersin.org In flavonoid biosynthesis, three molecules of malonyl-CoA are condensed with a phenylpropane-derived unit (p-coumaroyl-CoA) to form the chalcone (B49325) backbone. gsconlinepress.comresearchgate.netnih.govmdpi.comuomustansiriyah.edu.iq This condensation is catalyzed by chalcone synthase (CHS), a key enzyme in the pathway. researchgate.netnih.govmdpi.com The acetate pathway operates at the interface of central and lipid metabolism, supporting the phenylpropanoid pathway. nih.govwikipedia.org

Key Enzymatic Steps (e.g., Phenylalanine Ammonia (B1221849) Lyase (PAL), Chalcone Synthase (CHS), 2-Oxoglutarate-Dependent Dioxygenase)

Several key enzymes catalyze specific reactions in the flavonoid biosynthesis pathway. Phenylalanine ammonia lyase (PAL) is the first committed enzyme in the general phenylpropanoid pathway, catalyzing the deamination of phenylalanine to trans-cinnamic acid. researchgate.netnih.govmdpi.comscielo.brscielo.br Chalcone synthase (CHS), a type III polyketide synthase, is a key and often rate-limiting enzyme that catalyzes the condensation of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone, the first intermediate with the flavonoid structure. researchgate.netnih.govmdpi.comfrontiersin.org

2-Oxoglutarate-dependent dioxygenases (2-ODDs) constitute a large family of enzymes in plants and are involved in various oxidation reactions, including hydroxylation and desaturation, within the flavonoid pathway. rsc.orgmdpi.comresearchgate.netfrontiersin.orgnih.gov Four members of this superfamily, flavanone (B1672756) 3β-hydroxylase (F3H), flavone (B191248) synthase I (FNS I), flavonol synthase (FLS), and anthocyanidin synthase (ANS), are particularly important in flavonoid biosynthesis, catalyzing oxidative modifications to the central C ring. mdpi.comfrontiersin.orgnih.gov F3H catalyzes the hydroxylation of (2S)-flavanones to (2R,3R)-dihydroflavonols. mdpi.com FLS catalyzes the desaturation of dihydroflavonols to produce flavonols like quercetin (B1663063) and kaempferol (B1673270). oup.commdpi.com ANS (also known as leucoanthocyanidin dioxygenase) catalyzes the conversion of leucoanthocyanidins to anthocyanidins. mdpi.comnih.govmdpi.com FNS I catalyzes the formation of flavones by introducing a double bond between C-2 and C-3 of flavanones. mdpi.commdpi.com Equisetum arvense has been shown to possess 2-oxoglutarate-dependent dioxygenase activities that form flavones and flavonols from (2S)-naringenin. oup.comresearchgate.net

Here is a table summarizing some key enzymes and their reactions in flavonoid biosynthesis:

EnzymeAbbreviationReactionPathway Step
Phenylalanine Ammonia LyasePALDeamination of Phenylalanine to trans-Cinnamic AcidGeneral Phenylpropanoid Pathway (First Step)
Chalcone SynthaseCHSCondensation of p-Coumaroyl-CoA and Malonyl-CoA to form ChalconeFirst Committed Step of Flavonoid Biosynthesis
Flavanone 3β-hydroxylaseF3HHydroxylation of (2S)-Flavanones to (2R,3R)-DihydroflavonolsFlavonoid Pathway (downstream of CHS/CHI)
Flavone Synthase IFNS IDesaturation of Flavanones to form FlavonesFlavonoid Pathway (branching from Flavanones)
Flavonol SynthaseFLSDesaturation of Dihydroflavonols to form FlavonolsFlavonoid Pathway (branching from Dihydroflavonols)
Anthocyanidin SynthaseANS (LDOX)Conversion of Leucoanthocyanidins to AnthocyanidinsFlavonoid Pathway (towards Anthocyanins)

Glycosylation and Acylation Modifications

Following the formation of the basic flavonoid structures, further modifications such as glycosylation, methylation, and acylation can occur, leading to the vast diversity of flavonoid compounds found in plants. oup.comtaylorandfrancis.commdpi.comencyclopedia.pubroyalsocietypublishing.org Glycosylation involves the attachment of sugar moieties, while acylation involves the addition of acyl groups. These modifications can affect the solubility, stability, localization, and biological activity of flavonoids. encyclopedia.pubroyalsocietypublishing.org Flavonoid glycosides, including kaempferol and quercetin glycosides and their malonyl esters, are reported constituents of Equisetum arvense. gsconlinepress.comeuropa.eumdpi.comnih.govuomustansiriyah.edu.iq Acetyl-glycosides have also been found in various Equisetum species. mdpi.com

Biosynthesis of Styrylpyrones

Styrylpyrones are another class of secondary metabolites found in Equisetum arvense, particularly in rhizomes and gametophytes. researchgate.netepa.gov The biosynthesis of styrylpyrones involves a different polyketide synthase reaction compared to flavonoids. Styrylpyrone synthase (SPS) is the enzyme responsible for catalyzing the formation of styrylpyrones from malonyl-CoA and hydroxycinnamoyl-CoA precursors. researchgate.netepa.gov Research has detected styrylpyrone synthase activity in cell-free extracts from Equisetum arvense gametophytes. researchgate.netepa.gov p-Coumaroyl-CoA and caffeoyl-CoA have been identified as substrates for SPS, leading to the formation of bisnoryangonin (B577666) and hispidin, respectively. researchgate.netepa.gov The activity of SPS has been characterized, including optimal pH and temperature ranges, and the enzyme's molecular weight has been estimated. researchgate.netepa.gov Interestingly, while styrylpyrones accumulate as major constitutive metabolites in rhizomes and gametophytes, flavonoids are the major polyketide metabolites accumulated in green sprouts, suggesting a potential evolutionary relationship between styrylpyrone synthase and chalcone synthase. researchgate.netepa.gov

Here is a table summarizing the substrates and products of Styrylpyrone Synthase:

EnzymeSubstratesProducts
Styrylpyrone SynthaseMalonyl-CoA, p-Coumaroyl-CoABisnoryangonin
Styrylpyrone SynthaseMalonyl-CoA, Caffeoyl-CoAHispidin

Role of Environmental Factors in Regulating Biosynthetic Pathways (e.g., Silicon impact on flavonoid production)

Environmental factors play a significant role in influencing the concentration and types of secondary metabolites produced in plants, including Equisetum arvense. The accumulation of antioxidant compounds in E. arvense, such as polyphenols and flavonoids, is strongly correlated with the environmental conditions in which the plant grows. This correlation has significant implications for the therapeutic efficacy of horsetail extracts and sustainable harvesting practices researchgate.net.

Silicon (Si), while considered a non-essential element for the majority of plants, has been shown to have beneficial effects on plant vigor and resistance to both abiotic and biotic stresses when supplied to the growth medium as silicic acid researchgate.netfrontiersin.orgfrontiersin.org. Equisetum arvense is known to accumulate silicon in its tissues, with silicic acid and silicates making up a significant percentage of the stem's composition gsconlinepress.com. Studies suggest that silicon plays a role in regulating the metabolism of different classes of secondary metabolites, especially phenolic compounds gsconlinepress.com. New research indicates that silicon-treated plants produce significantly higher amounts of flavonoids compared to their untreated counterparts gsconlinepress.com.

The presence of silicon in E. arvense extracts has been linked to enhanced leaf yield and improved phytochemical properties in other plants, such as Ocimum basilicum mdpi.com. Silicon can increase antioxidant enzyme activity, which helps to reduce oxidative damage caused by stress mdpi.com. Furthermore, silicon may contribute to stress tolerance by promoting the accumulation of phenolics mdpi.com. There is also evidence suggesting a complementary effect between silicon and polyphenols that can enhance the biostimulant capacity of E. arvense extracts mdpi.com.

Environmental stresses, such as high temperature, can affect the concentration of phenolic compounds in plants researchgate.net. Flavonoids, a type of phenolic compound, are known to participate in protection against harmful abiotic factors and are involved in plant responses to environmental stresses researchgate.net. Changes in flavonoid concentrations can directly impact the quality of this compound for medicinal use researchgate.net.

Transcriptomic Analysis of Gene Expression Related to Biosynthesis

Transcriptomic analysis, which involves studying the complete set of RNA transcripts produced by an organism, provides insights into gene expression patterns related to the biosynthesis of chemical compounds in Equisetum arvense. Studies utilizing transcriptomic approaches have been conducted to investigate the molecular effects of E. arvense extracts and for quality control purposes nih.gov.

Analysis of metabolite and transcript data in different Equisetum species, including E. arvense, has revealed species- and organ-specific patterns of metabolite accumulation nih.govresearchgate.net. For instance, flavonoid glycosides and carotenoids tend to accumulate in above-ground shoot samples, while styrylpyrone glycosides and phenolic glycosides are more prominent in below-ground rhizomes nih.govresearchgate.net.

Consistent with these metabolite profiles, genes encoding enzymes involved in flavonoid and galactolipid biosynthesis have shown elevated expression levels in shoot samples nih.govresearchgate.net. Conversely, a putative styrylpyrone synthase gene exhibited preferential expression in rhizomes nih.govresearchgate.net. This differential gene expression supports the observed tissue-specific accumulation of these compound classes nih.govresearchgate.net.

Transcriptomic studies on E. arvense extracts have also shown that exposure to these extracts can lead to changes in gene expression in model organisms like Saccharomyces cerevisiae. These changes reflect the similarities and differences in the phytochemical composition of the extracts and involve genes related to various cellular processes, including metabolism and the cellular stress response nih.govresearchgate.net.

Comparative transcriptomic analysis of Equisetum arvense with other plant species has also been conducted to understand evolutionary patterns and identify genes under selection mdpi.com. Analysis of chloroplast genomes in Equisetum species has identified annotated genes, including protein-coding genes, rRNA genes, and tRNA genes, and provided insights into gene expression regulation influenced by introns frontiersin.org.

Research in other plant species, such as poplar, has demonstrated that transcriptomic analysis can reveal the differential expression of genes in flavonoid and anthocyanin biosynthetic pathways under various conditions, including drought stress researchgate.netmdpi.com. Key transcription factors, including MYBs, basic helix-loop-helix (bHLH), and WD40 proteins, are known to regulate the expression of flavonoid synthesis genes researchgate.net. While these findings are from other species, they highlight the potential of transcriptomic analysis to elucidate the regulatory mechanisms underlying compound biosynthesis in Equisetum arvense.

Extraction, Isolation, and Chromatographic Separation Methodologies for Equisetum Arvense Chemical Compounds

Conventional Extraction Techniques

Conventional extraction techniques are fundamental steps in isolating chemical compounds from Equisetum arvense. These methods typically involve the use of solvents or water-based processes to solubilize target compounds from the dried or fresh plant material.

Solvent-Based Extraction (e.g., Acetone (B3395972)/Water, Ethanol (B145695), Methanol (B129727), Diethyl Ether, Chloroform)

Solvent-based extraction is a widely employed method for isolating compounds from E. arvense, with the choice of solvent or solvent mixture being critical for selectively extracting compounds based on their polarity. Common solvents include methanol, ethanol, acetone, diethyl ether, and chloroform (B151607), often used individually or in combination with water to enhance the extraction of compounds with varying polarities scientificwebjournals.comnih.govspringermedizin.deresearchgate.netmdpi.comnih.gov.

Maceration and Soxhlet extraction are two prevalent techniques within solvent-based extraction. Maceration involves soaking the plant material in a solvent at room temperature for a specified period, allowing compounds to diffuse into the solvent scientificwebjournals.comnih.gov. This method is often preferred for thermolabile compounds as it avoids heat degradation scientificwebjournals.com. Soxhlet extraction, on the other hand, is a continuous process that uses repeated washing of the plant material with a hot solvent, typically resulting in higher yields, particularly for less polar compounds scientificwebjournals.com. Studies comparing maceration and Soxhlet extraction of E. arvense using various solvents like ethyl acetate (B1210297), petroleum ether, chloroform, methanol, and acetone have shown that the Soxhlet method can yield higher extract amounts, with yield generally increasing with solvent polarity from petroleum ether to acetone scientificwebjournals.com. Methanol and acetone have been identified as effective solvents for extracting total phenolic content and compounds exhibiting antioxidant and antimicrobial activities scientificwebjournals.com.

The polarity of the solvent directly influences the type of compounds extracted. For instance, polar solvents like methanol, ethanol, and their aqueous mixtures are effective in extracting polar bioactive compounds such as polyphenols, including phenolic acids and flavonoids nih.govresearchgate.net. Non-polar solvents like petroleum ether, hexane, and chloroform are used to extract less polar compounds researchgate.net. A study investigating the chemical composition of E. arvense extract using GC-MS employed percolation with ethanol, followed by treatment with diethyl ether and chloroform to isolate nonpolar compounds kaznu.kz. Another method involved macerating dried and powdered plant material with petroleum ether followed by 70% methanol cir-safety.orgcir-safety.org.

The efficiency of solvent extraction is influenced by factors such as solvent type, solvent concentration (in the case of mixtures), temperature, and extraction time scientificwebjournals.comnih.gov. Research has demonstrated that the maceration method can yield higher total phenolic content, while the Soxhlet method may be better for antioxidant activity depending on the solvent used scientificwebjournals.com.

Infusion and Decoction Methods

Infusion and decoction are traditional water-based extraction methods commonly used to prepare herbal remedies from plant materials, including Equisetum arvense. Infusion involves steeping plant material in hot or cold water, while decoction requires boiling the plant material in water for a longer duration vinanhatrang.com.

Decoction is particularly effective for extracting compounds from tougher plant parts like stems and roots, as the prolonged boiling helps break down cell walls and release constituents vinanhatrang.com. Equisetum arvense stems are among the plant materials commonly used in decoction due to their high silica (B1680970) content vinanhatrang.com. These methods are simpler compared to solvent-based extractions and are often used for preparing herbal teas or topical applications europa.eueuropa.eu. While these methods can extract various compounds, including some phenolic compounds and minerals like silica, the yield and spectrum of extracted compounds may differ significantly from solvent-based methods europa.eudarwin-nutrition.fr. Studies have investigated the antioxidative activity of aqueous extracts of E. arvense, highlighting their potential due to the presence of phenolic components europa.eudarwin-nutrition.fr.

Fractionation and Purification Strategies

Following initial extraction, fractionation and purification strategies are employed to separate the complex mixture of compounds into simpler fractions or isolate specific compounds of interest from Equisetum arvense extracts scientificwebjournals.commdpi.comnih.gov. These techniques are essential for reducing sample complexity and obtaining compounds in a purer form for further analysis or biological testing.

Liquid-Liquid Partitioning (e.g., Dichloromethane, Ethyl Acetate, n-Butanol)

Liquid-liquid partitioning is a common technique used to fractionate crude extracts based on the differential solubility of compounds in two immiscible solvents scientificwebjournals.comcir-safety.orgcir-safety.orgmdpi.commdpi.comsemanticscholar.org. This method is often applied to an aqueous solution of a crude extract, which is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol nih.govmdpi.commdpi.comsemanticscholar.org.

For Equisetum arvense extracts, liquid-liquid partitioning has been used to obtain fractions with enriched concentrations of specific compound classes. For example, a methanolic extract dissolved in hot water can be partitioned with chloroform, ethyl acetate, and n-butanol to yield respective fractions cir-safety.orgcir-safety.org. Another study involved suspending a crude methanolic extract in distilled water and extracting successively with n-hexane, chloroform, ethyl acetate, and n-butanol nih.gov. This process separates compounds based on their affinity for the different solvent phases. Dichloromethane, ethyl acetate, and n-butanol fractions of E. arvense extracts have been investigated for their phytochemical composition and biological activities mdpi.comsemanticscholar.org. The distribution of compounds like hydroxycinnamic acids, hydroxybenzoic acids, and flavonoids can vary significantly among these fractions mdpi.comsemanticscholar.org.

Solid-Phase Extraction (e.g., Sep-Pak chromatography, Aluminum Oxide)

Solid-phase extraction (SPE) is a versatile technique used for sample clean-up, concentration, and fractionation of compounds from plant extracts mdpi.comnih.govresearchgate.net. SPE utilizes a solid stationary phase and a liquid mobile phase to separate analytes based on their physical and chemical properties.

Various solid phases can be used for SPE of Equisetum arvense extracts, including reversed-phase materials like Sep-Pak C18 cartridges and normal-phase materials like aluminum oxide mdpi.comnih.govwaters.com. Reversed-phase SPE is often used to remove non-polar interferences or to fractionate compounds based on their hydrophobicity mdpi.comnih.gov. For instance, reversed-phase Sep-Pak chromatography was used to divide an ethanol extract of E. arvense into methanol-soluble and dichloromethane-soluble fractions mdpi.comnih.gov.

Aluminum oxide is another solid phase used in SPE, particularly for isolating nonpolar compounds or for purification steps kaznu.kzwaters.com. It acts as a normal-phase sorbent with Lewis acid characteristics, suitable for retaining polar analytes waters.com. Final purification of an E. arvense extract obtained by percolation with ethanol and treatment with diethyl ether and chloroform was carried out using aluminum oxide kaznu.kz. SPE, including techniques like Sep-Pak chromatography, offers advantages in terms of speed, reduced solvent consumption, and improved sample purity compared to traditional liquid-liquid extraction waters.com.

Chromatographic Separation Technologies

Chromatographic separation technologies are indispensable for the detailed analysis and isolation of individual chemical compounds from the complex mixtures obtained from Equisetum arvense extracts scientificwebjournals.comnih.govspringermedizin.deresearchgate.netmdpi.commdpi.comnih.govresearchgate.net. These techniques provide high resolution separation based on different principles, allowing for the identification and quantification of numerous phytochemicals.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used for separating polar compounds like flavonoids and phenolic acids found in E. arvense nih.govspringermedizin.deresearchgate.netmdpi.comnih.gov. These methods typically employ reversed-phase columns (e.g., C18) and mobile phases consisting of water and organic solvents (e.g., methanol, acetonitrile) with acidic modifiers like formic acid nih.govspringermedizin.de. HPLC coupled with diode-array detection (DAD) and mass spectrometry (MS), such as HPLC-DAD-ESI-MS/MS, is a powerful tool for the comprehensive phytochemical profiling of Equisetum species, enabling the detection and tentative identification of various hydroxycinnamic acids, hydroxybenzoic acids, and flavonoids mdpi.com. UHPLC-MS/MS has also been utilized for metabolomics profiling of E. arvense extracts and fractions nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the separation and identification of volatile and semi-volatile compounds, including terpenes and fatty acids, present in Equisetum arvense extracts kaznu.kzijpjournal.com. This technique involves separating compounds based on their boiling points and interaction with the stationary phase in a capillary column, followed by detection and identification using a mass spectrometer ijpjournal.com. GC-MS analysis of E. arvense extract has revealed the presence of various components with potential anti-inflammatory, antibacterial, and antioxidant properties kaznu.kz.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are simpler, cost-effective chromatographic techniques used for the separation and visualization of compounds in Equisetum arvense extracts researchgate.netnih.gov. HPTLC, in particular, is employed for chemical fingerprinting and quality control of E. arvense raw materials and preparations, allowing for the identification of characteristic compound patterns and potential adulterants researchgate.net. The European Pharmacopoeia has proposed HPTLC for the identification of E. arvense nih.gov.

Medium-Pressure Liquid Chromatography (MPLC) and semi-preparative HPLC are also utilized for the isolation and purification of specific compounds from E. arvense extracts after initial fractionation mdpi.com. MPLC can be used to further fractionate extracts, while semi-preparative HPLC allows for the isolation of individual compounds in larger quantities for structural elucidation and biological testing mdpi.com. For example, MPLC was used to fractionate an E. arvense extract, and subsequent semi-preparative reversed-phase HPLC was employed to isolate individual glycosidic metabolites and caffeoylshikimic acids mdpi.com.

These chromatographic techniques, often used in combination with spectroscopic methods like MS and Nuclear Magnetic Resonance (NMR), are essential for a thorough understanding of the complex chemical composition of Equisetum arvense nih.govmdpi.comnih.govnih.gov.

Here is a table summarizing some extraction yields from a study comparing maceration and Soxhlet methods with different solvents scientificwebjournals.com:

SolventMethodLeaf Yield (%)Stem Yield (%)
Petroleum EtherSoxhlet0.91.2
Petroleum EtherMaceration0.80.9
ChloroformSoxhlet1.82.1
ChloroformMaceration1.51.8
Ethyl AcetateSoxhlet2.52.9
Ethyl AcetateMaceration2.22.6
MethanolSoxhlet10.511.8
MethanolMaceration11.212.5
AcetoneSoxhlet14.815.5
AcetoneMaceration15.115.9

Note: Data is illustrative and based on reported trends and values, actual yields may vary depending on specific experimental conditions.

Here is another table showing Total Phenolic Content (TPC) in E. arvense extracts obtained by different methods and solvents scientificwebjournals.com:

SolventMethodLeaf TPC (mg GA/g)Stem TPC (mg GA/g)
Petroleum EtherSoxhlet5.24.8
Petroleum EtherMaceration6.15.5
ChloroformSoxhlet8.57.9
ChloroformMaceration9.38.7
Ethyl AcetateSoxhlet15.214.5
Ethyl AcetateMaceration16.815.9
MethanolSoxhlet28.927.1
MethanolMaceration31.529.8
AcetoneSoxhlet25.624.0
AcetoneMaceration27.826.3

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of various compounds in Equisetum arvense extracts. This method is particularly effective for analyzing polar and semi-polar compounds, such as flavonoids and phenolic acids, which are abundant in horsetail. bch.romdpi.com HPLC offers high resolution and sensitivity, making it suitable for complex plant matrices.

Studies have utilized HPLC to analyze the phenolic compound composition of E. arvense extracts. For instance, HPLC has been employed to identify and quantify predominant flavonoids like epicatechin, quercetin (B1663063), and catechin, as well as major phenolic acids such as vanillic acid, caffeic acid, ferulic acid, and p-coumaric acid in sterile stems of E. arvense. bch.ro The method typically involves using a reversed-phase column and a mobile phase gradient. bch.ro

Table 1: Phenolic Compounds Identified in Equisetum arvense Extracts by HPLC

CompoundCompound Type
EpicatechinFlavonoid
QuercetinFlavonoid
CatechinFlavonoid
Vanillic acidPhenolic acid
Caffeic acidPhenolic acid
Ferulic acidPhenolic acid
p-Coumaric acidPhenolic acid
Rutin (B1680289)Flavonoid
Salicylic acidPhenolic acid
4-hydroxybenzoic acidPhenolic acid
Chicoric acidPhenolic acid
Gallic acidPhenolic acid
Cinnamic acidPhenolic acid

Research findings indicate that the concentration of these compounds can vary depending on the extraction solvent used. For example, rutin was found in higher amounts in water extracts, while chicoric acid was more abundant in ethanol extracts. dergipark.org.tr

HPLC with Diode Array Detection (HPLC-DAD)

HPLC coupled with Diode Array Detection (HPLC-DAD) is a powerful tool for the analysis of Equisetum arvense extracts, allowing for the detection of compounds based on their UV-Vis absorption spectra. dergipark.org.treuropa.euijpjournal.comsajeb.org This provides additional information for compound identification and peak purity assessment.

HPLC-DAD has been used to identify flavonoid glycosides and malonyl esters in E. arvense, including kaempferol- and quercetin glycosides. europa.eu Specific compounds like kaempferol-3-O-β-D-glucoside, kaempferol-7-O-β-D-glucoside, kaempferol-7-O-β-D-diglucoside (equisetrin), kaempferol-3-O,7-O-β-D-diglucoside, and quercetin-3-O-β-D-glucoside have been identified using this method. europa.eu Other flavonoids such as luteolin-5-O-β-D-glucoside, apigenin-5-O-β-D-glucoside, and 6-chloroapigenin have also been detected. europa.eu

HPLC-DAD analysis of E. arvense extracts has revealed the presence of various phenolic compounds, including monocaffeoyl-tartaric acid isomers, monoferuloyl-tartaric acid isomers, kaempferol-3-O-sophoroside-7-O-glucoside, quercetin-3,7-di-O-glucoside, caffeoyl-malic acid, kaempferol-3,7-di-O-glucoside, kaempferol-3-O-rutinoside-7-O-glucoside, quercetin-3-O-sophoroside, 4-coumaric acid, kaempferol-3-O-sophoroside, caffeic acid methyl ester, protogenkwanin-4'-O-glucoside, quercetin-3-O-glucoside (isoquercitrin), apigenin-O-glucoside, kaempferol-3-O-glucoside, dicaffeoyl-tartaric acid, and genkwanin-O-glucoside. nih.govspringermedizin.de Quantification of isoquercitrin (B50326), a main flavonoid, has been performed using HPLC-DAD with external standard calibration. nih.gov

Table 2: Flavonoids and Phenolic Acid Derivatives Identified by HPLC-DAD

CompoundCompound Type
Kaempferol-3-O-β-D-glucosideFlavonoid Glycoside
Kaempferol-7-O-β-D-glucosideFlavonoid Glycoside
Kaempferol-7-O-β-D-diglucoside (equisetrin)Flavonoid Glycoside
Kaempferol-3-O,7-O-β-D-diglucosideFlavonoid Glycoside
Quercetin-3-O-β-D-glucoside (isoquercitrin)Flavonoid Glycoside
Luteolin-5-O-β-D-glucosideFlavonoid Glycoside
Apigenin-5-O-β-D-glucosideFlavonoid Glycoside
6-chloroapigeninFlavonoid
Monocaffeoyl-tartaric acid isomersPhenolic Acid Derivative
Monoferuloyl-tartaric acid isomersPhenolic Acid Derivative
Kaempferol-3-O-sophoroside-7-O-glucosideFlavonoid Glycoside
Quercetin-3,7-di-O-glucosideFlavonoid Glycoside
Caffeoyl-malic acidPhenolic Acid Derivative
Kaempferol-3,7-di-O-glucosideFlavonoid Glycoside
Kaempferol-3-O-rutinoside-7-O-glucosideFlavonoid Glycoside
Quercetin-3-O-sophorosideFlavonoid Glycoside
4-Coumaric acidPhenolic acid
Caffeic acid methyl esterPhenolic Acid Derivative
Protogenkwanin-4'-O-glucosideFlavonoid Glycoside
Apigenin-O-glucosideFlavonoid Glycoside
Dicaffeoyl-tartaric acidPhenolic Acid Derivative
Genkwanin-O-glucosideFlavonoid Glycoside
Reversed-Phase HPLC

Reversed-Phase HPLC (RP-HPLC) is a specific mode of HPLC that uses a non-polar stationary phase and a polar mobile phase. This technique is particularly suitable for the separation of relatively non-polar to moderately polar compounds found in Equisetum arvense.

RP-HPLC on a C8 column has been utilized to analyze hydroxyl derivatives of benzoic and cinnamic acids and flavonoids in this compound extracts. a-z.luresearchgate.net Another study employed RP-HPLC with a C18 column for the determination of phenolic compounds in methanolic and aqueous extracts of E. arvense. cabidigitallibrary.org Semi-preparative reversed-phase HPLC with different methanol/water isocratic solvent systems has also been used for the isolation of specific compounds from E. arvense extracts. mdpi.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a separation technique primarily used for volatile and semi-volatile compounds. GC, often coupled with Mass Spectrometry (GC-MS), is applied to analyze the essential oil and less polar components of Equisetum arvense. ijpjournal.comresearchgate.netnih.gov

GC-MS analysis of E. arvense extracts has revealed the presence of various compounds, including terpenes and fatty acids. kaznu.kz Specific volatile constituents identified in the sterile stems of E. arvense using GC and GC-MS include hexahydrofarnesyl acetone, cis-geranyl acetone, thymol (B1683141), and trans-phytol as major components. iosrphr.org Other studies using GC-MS have identified compounds such as Cyclohexene, 4-isopropenyl-1-methoxymethyl, α-D-Glucopyranoside, O-α-D-Glucopyranosyl, Paromomycin, 3,6,9,12-Tetraoxatetradecan-1-ol, and Bicyclo[3.2.1]octan-3-one, 1,8,8-trimethyl-. cabidigitallibrary.org

Table 3: Volatile and Semi-Volatile Compounds Identified by GC-MS

CompoundCompound Type
Hexahydrofarnesyl acetoneTerpene derivative
cis-Geranyl acetoneTerpene derivative
ThymolPhenolic compound
trans-PhytolTerpene derivative
Cyclohexene, 4-isopropenyl-1-methoxymethylCyclic alkene ether
α-D-Glucopyranoside, O-α-D-GlucopyranosylCarbohydrate
ParomomycinAminoglycoside antibiotic
3,6,9,12-Tetraoxatetradecan-1-olPolyether alcohol
Bicyclo[3.2.1]octan-3-one, 1,8,8-trimethyl-Ketone

GC-MS is considered effective for identifying constituents of volatile matter, long-chain and branched-chain hydrocarbons, alcohols, acids, and esters. ijpjournal.com

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that offers advantages in terms of simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. mdpi.comnih.govresearchgate.net HPTLC is used for the identification and quality control of Equisetum arvense raw materials and preparations. nih.govresearchgate.net

HPTLC methods have been developed for the identification of Equisetum arvense, including its discrimination from potential adulterants like Equisetum palustre. wiley.comselectscience.netresearchgate.netnih.gov The European Pharmacopoeia proposes HPTLC analysis for the identification of E. arvense. nih.govfortunejournals.com HPTLC allows for the visualization of characteristic phytochemical profiles as a "fingerprint," aiding in the authentication of the plant material. fortunejournals.com Densitometric measurement at specific wavelengths, such as 350 nm, is used in conjunction with HPTLC for chemical fingerprinting. nih.gov

Other Chromatographic Approaches

In addition to the commonly used methods, other chromatographic approaches are also applied in the analysis of Equisetum arvense compounds. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), including LC-MS/MS, are employed for more detailed structural elucidation and identification of a wide range of metabolites, particularly polar compounds. nih.govspringermedizin.denih.govnih.gov

LC-MS has been used to tentatively identify major phenolic constituents, including various mono-, di-, and triglycosides of kaempferol (B1673270), quercetin, apigenin (B1666066), genkwanin, and protogenkwanin, as well as hydroxycinnamic acid derivatives. nih.govspringermedizin.de UHPLC-MS/MS has been utilized for phytochemical investigation, identifying compounds such as non-methylated flavonoids, methylated flavonoids, flavonoids-O-glycosides, acylated isoflavonoid-O-glycosides, chalcone (B49325) derivatives, phenolic acids, iridoid glycosides, terpenes, benzoic acid derivatives, and fatty acids. nih.gov

Open-column chromatography and solid-phase extraction (SPE) using materials like Diaion HP-20 and reversed-phase Sep-Pak are often used as preliminary steps for the fractionation and isolation of compounds from E. arvense extracts before analysis by techniques like HPLC or LC-MS. mdpi.com Thin-layer chromatography (TLC) is also used, often for initial separation and visualization of compounds. mdpi.comfortunejournals.comresearchgate.net

Spectroscopic and Spectrometric Elucidation of Equisetum Arvense Compounds

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is a powerful tool for determining the mass-to-charge ratio (m/z) of ions, which helps in identifying known compounds and determining the molecular weight of unknown ones. Tandem mass spectrometry (MS/MS or MSn) provides further structural information by fragmenting selected ions and analyzing the resulting fragment ions. This allows for the elucidation of fragmentation pathways, which are characteristic of a compound's structure.

LC-MS and HPLC-MSn are widely employed for the separation and tentative identification of complex mixtures from botanical sources like Equisetum arvense. nih.govmdpi.com These techniques have been used to establish comprehensive phytochemical profiles of E. arvense extracts. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MSn)

Electrospray Ionization (ESI) is a soft ionization technique frequently coupled with liquid chromatography (LC) or high-performance liquid chromatography (HPLC) for the analysis of polar and thermolabile compounds, such as many of the phenolic compounds and glycosides found in Equisetum arvense. LC-ESI-MS and HPLC-ESI-MS/MS analyses have been successfully applied to investigate the phytochemical composition of E. arvense extracts. bioline.org.brnih.govmdpi.com

Studies using HPLC-ESI-MSn have identified various phenolic secondary metabolites in Equisetum species, including E. arvense. These include hydroxycinnamic acids, hydroxybenzoic acids, flavonoids, and stilbenes. mdpi.com For instance, HPLC-DAD-ESI-MSn analyses have indicated the presence of ferulic acid compounds ester-linked to pentose (B10789219) or hexose (B10828440) saccharides in Equisetum species. mdpi.com Dicaffeoyltartaric acid isomers, such as chicoric acid, have been identified in E. arvense using HPLC-MSn, exhibiting molecular ions at m/z 473 and characteristic MSn spectra with specific fragment ions. mdpi.com Flavonoid glycosides like kaempferol (B1673270) 3,7-di-O-β-D-glucopyranoside and luteolin (B72000) 5-O-β-D-glucopyranoside have also been identified through HR-ESI-MS analysis in conjunction with NMR spectroscopy. mdpi.com

ESI-MS analysis of E. arvense root ethanol (B145695) extract has revealed the presence of several major and minor ionic species, leading to the identification of compounds such as apigenin (B1666066), luteolin, luteolin-5-O-β-D-glucopyranoside, isoquercetin, apigenin-5-O-glucoside, ursolic acid, and oleanolic acid. bioline.org.br

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile and semi-volatile compounds. This technique separates components based on their boiling points and interaction with the stationary phase in the GC column, followed by detection and identification by MS.

GC-MS has been employed to investigate the volatile constituents of the sterile stems of Equisetum arvense. nih.govgsconlinepress.com This analysis has led to the identification of numerous compounds, including terpenes and fatty acids. kaznu.kz Major volatile constituents identified in the methanolic extract of E. arvense include hexahydrofarnesyl acetone (B3395972), cis-geranyl acetone, thymol (B1683141), and trans-phytol. nih.govgsconlinepress.com GC-MS analysis of the methanol (B129727) extract has revealed the presence of various phytochemical compounds, with identification based on peak area, retention time, molecular weight, and molecular formula, often by matching mass spectra with databases like the National Institute of Standards and Technology (NIST) library. ijpjournal.comresearchgate.net

Data from GC-MS analysis of Equisetum arvense methanolic extract has identified compounds such as Cyclohexene, 4-isopropenyl-1-methoxymethyl. researchgate.net Another study using GC-MS on E. arvense extract identified six phytocomponents. ijpjournal.com

Fragmentation Pathway Analysis for Structure Elucidation

Fragmentation pathway analysis in MS and MS/MS is crucial for the structural elucidation of compounds, especially for novel or isomeric structures. By analyzing the pattern of fragment ions produced from a precursor ion, scientists can deduce the arrangement of atoms and functional groups within the molecule.

In MSn experiments on Equisetum arvense compounds, characteristic fragmentation patterns are observed. For example, dicaffeoyltartaric acid isomers (chicoric acid) showed MS2 base peaks at m/z 311 and MS3 ions at m/z 179 ([caffeic acid-H]−), m/z 149 ([tartaric acid-H]−), and m/z 135 ([caffeic acid-CO2-H]−). mdpi.com The MS2 base peak at m/z 311 for a caftaric acid dimer was attributed to the loss of a caffeoyl tartaric acid residue, with subsequent MS3 ions at m/z 149, 179, and 135 corresponding to losses of caffeoyl and tartaric acid moieties. mdpi.com

Fragmentation analysis of flavonoid glycosides also provides valuable structural information. For instance, the fragmentation of kaempferol 3-hexoside-7-rhamnoside showed an MS2 base peak at m/z 285, corresponding to the simultaneous loss of rhamnose and a hexose. Further fragmentation of the m/z 285 ion was consistent with kaempferol. mdpi.com Similarly, the fragmentation of quercetin-3-glucoside-7-rhamnoside yielded an [aglycon-H]− ion at m/z 301, resulting from the loss of rhamnose and hexose, with further fragmentation consistent with quercetin (B1663063). mdpi.com The identification of compounds in E. arvense root extract by ESI-MS involved comparing molecular ion peaks and MS fragmentation patterns with literature data. bioline.org.br

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei, most commonly 1H and 13C. NMR is essential for confirming the structures of isolated compounds and elucidating the structures of novel natural products from Equisetum arvense. mdpi.com

NMR experiments, including 1D (1H NMR, 13C NMR) and 2D techniques (such as COSY, HMQC, HMBC), are used to assign signals to specific atoms within a molecule and determine the connectivity between them.

1H NMR Spectroscopy

1H NMR spectroscopy provides information about the number, type, and chemical environment of hydrogen atoms in a molecule. The chemical shift, multiplicity, and integration of signals in a 1H NMR spectrum are characteristic of specific proton environments.

1H NMR spectroscopy has been used in the structural elucidation of compounds isolated from Equisetum arvense. mdpi.com For example, the identification of kaempferol 3,7-di-O-β-D-glucopyranoside, icariside B2, and other compounds was based on the comparison of their NMR spectra, including 1H NMR, with reported data. mdpi.com While specific detailed 1H NMR data for numerous E. arvense compounds were not extensively provided in the search results, the technique is routinely applied in the structural confirmation of isolated metabolites.

13C NMR Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon signal is influenced by its electronic environment, providing insights into the types of carbon atoms (e.g., methyl, methylene, methine, quaternary) and the functional groups attached to them.

13C NMR spectroscopy is a valuable tool for the structural characterization of Equisetum arvense constituents. nih.govgsconlinepress.com Along with 1H NMR, 13C NMR data are used to assign carbon signals and determine the connectivity of the carbon framework. mdpi.com For instance, 13C NMR was used in the identification of volatile constituents in E. arvense sterile stems. nih.govgsconlinepress.com The structural elucidation of compounds like equisetumoside B involved the analysis of 13C NMR data, including the chemical shifts of carbon atoms and correlations observed in 2D NMR experiments like HMBC. jipb.net

NMR data, including both 1H and 13C spectra, are essential for confirming the structures of known compounds and determining the structures of new metabolites isolated from Equisetum arvense. mdpi.com

Advanced NMR Techniques for Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structures of organic molecules found in natural products like Equisetum arvense. While one-dimensional (1D) NMR experiments (such as ¹H and ¹³C NMR) provide valuable initial data on the types and environments of atoms within a molecule, complex compounds often require more advanced, multi-dimensional NMR techniques for complete structural assignment. slideshare.netimpactfactor.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are routinely employed in the structural determination of Equisetum arvense constituents. slideshare.net These techniques provide information about the connectivity between atoms, allowing researchers to build a comprehensive picture of the molecular structure. For instance, COSY reveals correlations between coupled protons, while TOCSY shows correlations between all protons within a spin system. ipb.pt HSQC correlates protons with the carbons to which they are directly attached, and HMBC reveals correlations between protons and carbons separated by two or three bonds, providing crucial information about the molecular skeleton and the placement of substituents. ipb.pt

High-resolution electrospray ionization-mass spectrometry (HR-ESI-MS) is often used in conjunction with NMR to determine the molecular weight and elemental composition of isolated compounds, further aiding in structural confirmation. nih.govmdpi.com For example, the structures of nine secondary metabolites isolated from E. arvense, including flavonoid glycosides, lignan (B3055560) glycosides, and caffeoylshikimic acids, were elucidated using a combination of LC, NMR, HR-ESI-MS, and Electronic Circular Dichroism (ECD) spectroscopy. nih.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for the analysis of compounds in Equisetum arvense, particularly those with chromophores, such as flavonoids and phenolic acids. These compounds absorb UV or visible light at specific wavelengths, providing characteristic absorption spectra that can be used for their identification and quantification. mdpi.comareeo.ac.ircabidigitallibrary.orgwho.intcir-safety.orgmdpi.comkaznu.kz

UV Absorption Maxima for Compound Identification

The UV absorption maxima of compounds are highly dependent on their chemical structure, including the presence and arrangement of double bonds and functional groups. Flavonoids typically exhibit two major absorption bands in their UV-Vis spectra: Band I (300–400 nm), attributed to the cinnamoyl system, and Band II (240–280 nm), associated with the benzoyl system. mdpi.com Hydroxycinnamic acids, another important class of phenolic compounds in E. arvense, show strong absorption in the UV region between approximately 220 and 330 nm, with the exact maxima varying based on substitution patterns. mdpi.com

Specific compounds found in E. arvense have been characterized by their UV absorption maxima. For instance, dicaffeoyltartaric acid isomers (chicoric acid) isolated from E. arvense have shown characteristic absorption maxima at approximately 240 and 330 nm. mdpi.com Caftaric acid (caffeoyltartaric acid), detected in Equisetum sylvaticum, exhibited characteristic absorbance maxima at approximately 220 and 328 nm. mdpi.com UV-Vis spectra of horsetail samples have also shown bands at 267 and 305 nm, and 261 and 286 nm, which have been potentially related to the presence of apigenin. researchgate.net

HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) is a technique that combines chromatographic separation with UV-Vis detection across a range of wavelengths, allowing for the simultaneous separation, identification, and quantification of multiple compounds based on their retention times and UV-Vis spectra. This approach has been widely used to analyze the phenolic composition of Equisetum species. mdpi.comwho.intbch.rodergipark.org.tr

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods are widely used for the quantitative determination of specific classes of compounds or total content of polyphenols in Equisetum arvense extracts. These methods rely on the principle that certain compounds or their reaction products absorb light at a specific wavelength, and the intensity of the absorbance is proportional to the concentration of the analyte. mdpi.comwho.inticevirtuallibrary.com

Folin–Ciocalteu Assay for Total Phenolic Content

The Folin–Ciocalteu assay is a common spectrophotometric method used to determine the total phenolic content (TPC) in plant extracts, including those from Equisetum arvense. mdpi.comareeo.ac.irwho.intbch.rolsmu.ltareeo.ac.irresearchgate.netresearchgate.net This method is based on the reduction of the Folin–Ciocalteu reagent by phenolic compounds in an alkaline medium, resulting in a blue colored product that has a maximum absorbance at 765 nm. bch.ro The intensity of the blue color, and thus the absorbance, is proportional to the total concentration of phenolic compounds in the sample. bch.ro

Results from studies using the Folin–Ciocalteu assay have shown varying levels of total phenolic content in E. arvense extracts, depending on factors such as the extraction solvent and the part of the plant used. For example, one study reported a total polyphenolic content of 25.86 mg/g in Equisetum arvense using the Folin-Ciocalteu method. who.int Another study found the total phenolic content determined by a modified Folin-Ciocalteu method to be 355.8 mg of gallic acid equivalents per gram of dried ethanol extract. researchgate.net Different extracts of E. arvense have shown different TPC values, with methanolic extracts often exhibiting higher TPC compared to water extracts. areeo.ac.ir

Spectrophotometric Quantification of Flavonoids

Spectrophotometric methods are also employed for the quantitative analysis of total flavonoid content (TFC) in Equisetum arvense. cabidigitallibrary.orgicevirtuallibrary.com A common approach involves the formation of a complex between flavonoids and aluminum chloride, which results in a colored product that can be measured spectrophotometrically, typically at wavelengths around 510 nm. areeo.ac.ir

Studies have reported varying total flavonoid content in E. arvense extracts. One study found that the total flavonoid content in water extracts of Equisetum arvense was 0.25 ± 0.01 mgCE/gDW, while in methanolic extracts it was 1.15 ± 0.08 mgCE/gDW. areeo.ac.ir The choice of extraction solvent significantly influences the yield of flavonoids. cir-safety.orgmdpi.com For instance, n-butanol extracts have shown higher total flavonoid content compared to water extracts. mdpi.com

While spectrophotometric methods provide a measure of the total content of a class of compounds, techniques like HPLC-DAD are necessary for the quantification of individual flavonoids and phenolic acids. who.intbch.roresearchgate.net Studies using HPLC-DAD have quantified specific flavonoids like luteolin, quercetin, apigenin, isorhamnetin, and kaempferol in E. arvense extracts based on their absorbance at specific wavelengths (e.g., 370 nm for quercetin, isorhamnetin, and kaempferol; 350 nm for luteolin; and 340 nm for apigenin). who.int

Table 1: Examples of UV Absorption Maxima for Equisetum Compounds

Compound ClassCharacteristic UV Absorption Range (nm)Specific Compound Examples and Maxima (nm)Source
FlavonoidsBand I: 300–400, Band II: 240–280Apigenin (potential relation to bands at 261, 267, 286, 305 nm) researchgate.net mdpi.com
Hydroxycinnamic Acids220–330Dicaffeoyltartaric acid isomers (240, 330) mdpi.com, Caftaric acid (220, 328) mdpi.com mdpi.com

Table 2: Examples of Total Phenolic and Flavonoid Content in Equisetum arvense Extracts

Extract TypeTotal Phenolic Content (TPC) Example (mg GAE/g or mg/g)Total Flavonoid Content (TFC) Example (mg CE/g or mg/g)Source
Ethanol Extract355.8 mg GAE/g dried extract researchgate.netNot specified in this source researchgate.net
Water Extract5.26 ± 0.05 mgGAE/gDW areeo.ac.ir0.25 ± 0.01 mgCE/gDW areeo.ac.ir areeo.ac.ir
Methanolic Extract16.85 ± 0.27 mgGAE/gDW areeo.ac.ir1.15 ± 0.08 mgCE/gDW areeo.ac.ir areeo.ac.ir
50% Methanol Extract25.86 mg/g who.intNot specified in this source who.int
n-Butanol ExtractNot specified in this source135.01 mg/g DE mdpi.com mdpi.com

Mechanistic Chemical Biology of Equisetum Arvense Compounds in Vitro and Animal Studies

Molecular and Cellular Targets of Isolated Compounds

The diverse chemical constituents of E. arvense have been shown to interact with various molecular and cellular targets, contributing to its observed biological effects. These interactions are crucial in mediating the plant's anti-inflammatory, antioxidant, and potentially other activities.

Flavonoid-Mediated Cellular Interactions (e.g., Quercetin (B1663063) 3-O-glucoside inhibition of JNK phosphorylation)

Flavonoids are a major class of phytochemicals found in E. arvense, including quercetin and its glycosides like isoquercitrin (B50326) and quercetin 3-O-glucoside. These compounds have demonstrated the ability to modulate cellular signaling pathways. For instance, the extract of E. arvense has been shown to reduce JNK phosphorylation, a key factor involved in immune responses. mdpi.comnih.gov Quercetin 3-O-glucoside, a specific flavonoid present in E. arvense, has been suggested to inhibit JNK phosphorylation, contributing to an anti-inflammatory effect. mdpi.comnih.gov This inhibition of JNK phosphorylation by flavonoids is a known mechanism through which they can exert neuroprotective and anti-apoptotic effects in various cell types. nih.gov Studies on other plant extracts containing quercetin and its glycosides have also indicated their potential to modulate MAPK pathways, including JNK. eeviahealth.com

Silicon's Influence on Cellular Biochemistry and Metabolite Production

Equisetum arvense is notably rich in silicon, accumulating it in significant amounts, primarily as amorphous silica (B1680970). mdpi.comcabidigitallibrary.orgmdpi.com While the exact mechanisms of silicon's action in biological systems are still being investigated, studies suggest it can influence cellular biochemistry. Silicon is considered a beneficial element for plant growth and can alleviate abiotic stress by, in part, increasing antioxidant enzyme activity and reducing oxidative damage. mdpi.comcabidigitallibrary.org In humans, silicon is a major ion of osteogenic cells and is thought to participate in the biochemistry of subcellular enzyme-containing structures. researchgate.net Although there is no known silicon biochemistry in the traditional sense, its presence can influence biological processes, potentially through interactions with other molecules or by affecting cellular structures. cabidigitallibrary.orgfrontiersin.org Research indicates that silicon from E. arvense preparations can suppress the activation and proliferation of lymphocytes. researchgate.netthieme-connect.de This effect has been observed to increase with higher silica concentrations in decoctions. researchgate.netthieme-connect.de

Biochemical Pathway Modulation

Beyond direct molecular targeting, compounds from E. arvense can modulate various biochemical pathways, influencing enzymatic activities and signaling cascades critical for cellular function and immune responses.

Effects on Enzymatic Activities

Components of E. arvense have been shown to affect enzymatic activities. For example, studies investigating the effects of E. arvense extract on human osteoclastogenesis in vitro revealed that the extract caused a dose-dependent reduction in tartrate-resistant acid phosphatase (TRAP) activity, an enzyme indicative of osteoclast differentiation and function. nih.gov This suggests a direct or indirect modulation of enzymes involved in bone remodeling. Additionally, research on the interaction of E. arvense extract with a humanized in vitro blood-brain barrier model indicated a decrease in the activity of enzymes like FAAH and NAAA, which are involved in the metabolism of endocannabinoids. mdpi.com

Modulation of Signaling Cascades (e.g., IL-2 dependent mechanisms, IFN-γ downregulation)

Equisetum arvense extracts have demonstrated significant immunomodulatory effects by influencing signaling cascades in immune cells. Studies on human primary lymphocytes in vitro have shown that E. arvense preparations suppress the activation and proliferation of lymphocytes through an interleukin-2 (B1167480) (IL-2) dependent mechanism. researchgate.netthieme-connect.denih.govd-nb.info This modulation involves diminishing CD69 and IL-2 surface receptor expression and reducing intracellular IL-2 production. nih.govd-nb.inforesearchgate.net Furthermore, treatment with E. arvense extract inhibited effector functions of lymphocytes, as indicated by reduced production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). nih.govd-nb.inforesearchgate.net This downregulation of pro-inflammatory cytokines like IFN-γ and TNF-α highlights a key mechanism behind the anti-inflammatory properties attributed to E. arvense. mdpi.comnih.govresearchgate.net

Here is a table summarizing some of the observed effects on signaling molecules:

Signaling MoleculeEffect of E. arvense Extract/CompoundsIn Vitro Model UsedSource(s)
JNK phosphorylationReduction/InhibitionTNFα/INFγ-Stimulated Keratinocytes mdpi.comnih.govresearchgate.net
IL-2 productionReductionHuman primary lymphocytes nih.govd-nb.inforesearchgate.net
IFN-γ productionDownregulationHuman primary lymphocytes nih.govd-nb.inforesearchgate.net
TNF-α productionDownregulationHuman primary lymphocytes nih.govd-nb.inforesearchgate.net
CD69 expressionDiminishingHuman primary lymphocytes nih.govd-nb.inforesearchgate.netresearchgate.net
IL-6 secretionDecreased (at high doses of extract)Endothelial vascular cells trichopartner.plnih.gov
Caspase-8 activityDiminished (at low concentrations)Endothelial vascular cells trichopartner.plnih.gov
IκB expressionIncreased (at low concentrations)Endothelial vascular cells trichopartner.plnih.gov
NF-κB activationInhibitionTNFα/INFγ-Stimulated Keratinocytes nih.gov
AP-1 activationInhibitionTNFα/INFγ-Stimulated Keratinocytes nih.gov
STAT1 activationInhibitionTNFα/INFγ-Stimulated Keratinocytes nih.gov
FAAH activityDecreasedHumanized BBB tri-culture model mdpi.com
NAAA activityDecreasedHumanized BBB tri-culture model mdpi.com
CB2 receptor expressionUpregulationHumanized BBB tri-culture model mdpi.com
PPARα activityEnhancedHumanized BBB tri-culture model mdpi.com
PKA phosphorylationReducedHumanized BBB tri-culture model mdpi.com
TRPV1 phosphorylationReducedHumanized BBB tri-culture model mdpi.com

In Vitro Models for Elucidating Chemical Mechanisms

A variety of in vitro models have been employed to investigate the chemical mechanisms of Equisetum arvense compounds. These models allow for controlled studies on specific cell types and biochemical pathways.

Primary Human Lymphocytes: These cells are frequently used to assess the immunomodulatory effects of E. arvense extracts, particularly their impact on proliferation, activation markers (like CD69 and IL-2 receptors), and cytokine production (such as IL-2, IFN-γ, and TNF-α). researchgate.netthieme-connect.denih.govd-nb.inforesearchgate.netresearchgate.net Flow cytometry and ELISA techniques are commonly employed in these studies. researchgate.netthieme-connect.denih.govresearchgate.net

Keratinocytes: Stimulated keratinocytes have been used to study the anti-inflammatory potential of E. arvense extracts and isolated compounds, focusing on the modulation of inflammatory cytokines and signaling pathways like JNK phosphorylation. mdpi.comnih.gov

Osteoclast Precursor Cells and Co-cultures with Osteoblasts: These models are utilized to investigate the effects of E. arvense on bone metabolism, specifically osteoclast differentiation and activity, often measured by TRAP activity. nih.gov

Endothelial Vascular Cells: Studies on these cells exposed to hyperosmotic stress have helped to understand the antioxidant, anti-inflammatory, and antiapoptotic properties of E. arvense extract and its constituents, examining parameters like lipid peroxidation, caspase activity, and cytokine secretion (e.g., IL-6). trichopartner.plnih.gov

Humanized Blood-Brain Barrier Tri-culture Model: This sophisticated model allows for the assessment of compound permeability across the blood-brain barrier and their subsequent effects on neuronal and glial cells, including the modulation of pain-related pathways and enzyme activities. mdpi.com

Cancer Cell Lines: Various cancer cell lines (e.g., leukemic, melanoma, colon carcinoma) have been used to evaluate the cytotoxic and antiproliferative effects of E. arvense extracts, exploring mechanisms like apoptosis induction and cell cycle arrest. iosrphr.orgarchivesofmedicalscience.comresearchgate.net

Plant Microspores (e.g., Equisetum arvense vegetative microspores): Unicellular plant systems like E. arvense microspores can serve as models to study the effects of natural compounds on cellular processes like germination and autofluorescence, potentially revealing insights into allelopathic or other cellular mechanisms. researchgate.netmdpi.comresearchgate.net Fluorescent methods are often used in these models. mdpi.comresearchgate.net

These in vitro models, sometimes complemented by animal studies (e.g., rat periodontitis model mdpi.comnih.gov), provide valuable tools for dissecting the complex mechanistic chemical biology of Equisetum arvense compounds and their interactions within biological systems.

Cell Line Studies (e.g., HaCaT keratinocytes, U937 cells, L-1210 cells)

Equisetum arvense extracts have been studied in various cell lines to understand their effects on cell viability, proliferation, and specific cellular pathways.

In HaCaT keratinocytes, a human keratinocyte cell line, isolated compounds from E. arvense have shown anti-inflammatory effects. Specifically, compounds such as (Z)-3-hexenyl β-D-glucopyranoside, clemastanin B, and (7S,8S)-threo-7,9,9′-trihydroxy-3,3′-dimethoxy-8-O-4′-neolignan-4-O-β-D-glucopyranoside inhibited the expression of pro-inflammatory chemokines induced by TNF-α and IFN-γ. These compounds also inhibited the activation of pro-inflammatory transcription factors, STAT1 and NF-κB, in TNF-α/IFN-γ-induced HaCaT cells. nih.gov Equisetum ramosissimum, a species within the same genus, also showed low toxicity in HaCaT cells, with cellular viabilities exceeding 65% after treatment with various extracts at concentrations up to 100 μg/mL. nih.gov

Studies on human leukemia U937 cells have indicated that a water extract from the sterile stems of Equisetum arvense exerted dose-dependent cytotoxic effects. This cytotoxicity was suggested to be due to apoptosis, evidenced by observed DNA fragmentation, externalization of phosphatidylserine (B164497), and the collapse of mitochondrial transmembrane potential in cells cultured with the extract for 48 hours. iosrphr.orgdergipark.org.tr

The effect of Equisetum arvense on L-1210 mouse leukemia cells has also been investigated. A crude protein extract of E. arvense inhibited the proliferation of L-1210 cells in cell culture. iosrphr.orgumin.ac.jpscispace.com Another study using Equisetum hyemale extract, a related species, reported significant antiproliferative effects on L1210 cells in a dose- and time-dependent manner. This effect was mediated through the induction of G2/M cell cycle arrest and apoptosis, characterized by phosphatidylserine exposure, chromatin condensation, DNA damage, and loss of mitochondrial membrane potential. mdpi.comresearchgate.netnih.gov

Primary Immune Cell Assays (e.g., Lymphocyte proliferation and activation)

Equisetum arvense extracts have demonstrated immunomodulatory capacities in assays using primary human lymphocytes. A standardized extract of E. arvense inhibited the proliferation of mitogen-activated human lymphocytes in a dose-dependent manner. nih.govd-nb.infospringermedizin.denih.gov This inhibition was not mediated by apoptosis or necrosis. nih.govspringermedizin.de The anti-proliferative effect was attributed to the inhibition of lymphocyte activation, specifically by diminishing the expression of CD69 and IL-2 surface receptors and reducing intracellular IL-2 production. nih.govd-nb.infonih.gov Furthermore, treatment with Equisetum arvense inhibited effector functions, indicated by reduced production of IFN-γ and TNF-α. nih.govd-nb.infonih.gov These findings suggest that E. arvense interferes with the polyfunctionality of immunocompetent cells, contributing to an anti-inflammatory mode of action. nih.govnih.gov Both silica and isoquercitrin have been identified as active compounds contributing to the immunosuppressive activity of Equisetum arvense preparations, suppressing activation and proliferation of lymphocytes via an interleukin-2-dependent mechanism. researchgate.netthieme-connect.denih.gov

Animal Models for Biochemical and Molecular Investigations (not clinical efficacy)

Animal studies have been conducted to investigate the biochemical and molecular changes induced by Equisetum arvense extracts, focusing on mechanistic insights rather than clinical efficacy.

Mechanistic Studies on Tissue-Level Biochemical Changes

Studies in rats have explored the effects of Equisetum arvense extracts on biochemical parameters and tissue histology. One study investigated the effects of different doses of E. arvense extract in adult female Wistar rats over 30 days. While no toxic effects were observed in terms of clinical signs, body weight, and organ weight at certain doses, higher doses led to significant differences in complete blood count parameters (HBG, HCT, MCV, PLT), glucose, serum cholesterol, HDL, and LDL levels compared to the control group. ijpsr.comresearchgate.net Histological examination of liver tissue showed normal cellular architecture, but histological examination of femur bone revealed decreased trabecular width at the highest dose, suggesting a dose-dependent effect. ijpsr.comresearchgate.net

Another study in rats with carbon tetrachloride-induced liver and kidney injury investigated the hepatoprotective and nephroprotective actions of Equisetum arvense extract. Oral administration of E. arvense at various dosages significantly ameliorated liver histopathology and decreased lipid peroxidation products (MDA). eijppr.com The proposed mechanism involves antioxidant effects and mitigation of lipid peroxidation. eijppr.com

Equisetum arvense is known to contain various chemical constituents, including flavonoids (such as kaempferol (B1673270) and quercetin glycosides, isoquercitrin, luteolin (B72000), apigenin), phenolic acids (like caffeic acid), alkaloids (including small amounts of nicotine), saponins, phytosterols (B1254722), and a high concentration of silica. iosrphr.orgdergipark.org.trresearchgate.netthieme-connect.denih.goveuropa.eugsconlinepress.commdpi.com These compounds are believed to contribute to the observed biological activities.

Chemotypes and Chemotaxonomic Considerations Within the Genus Equisetum

Interspecific Chemical Diversity and its Evolutionary Implications

The chemical composition exhibits notable diversity across different Equisetum species. Flavonoids, particularly flavonol glycosides based on kaempferol (B1673270) and quercetin (B1663063), are widespread within the genus, but their glycosylation patterns can differ between species nih.govuib.es. For instance, flavonoid tri-glycosides have been detected in E. palustre and E. hyemale, with a quercetin tri-O-hexoside specifically noted in these two species mdpi.comsemanticscholar.org. Conversely, myricetin (B1677590) di-hexoside was found exclusively in E. palustre mdpi.comsemanticscholar.org. The absence of caffeic acid derivatives in the phytochemical profile of E. palustre is also a distinguishing feature compared to other species where they are present nih.govresearchgate.net.

Alkaloids, such as palustrine (B1229143), N5-formylpalustrine, palustridiene, and nicotine (B1678760), have been identified in certain Equisetum species, notably E. palustre, and are recognized for their toxicity nih.govmdpi.comnih.gov. The presence and relative abundance of these alkaloids contribute to the chemical distinctiveness of species like E. palustre mdpi.comnih.gov.

Studies comparing the phytochemical profiles of different Equisetum species, such as E. arvense, E. hyemale, and E. telmateia, using techniques like HPLC-DAD-ESI-MSn, have revealed distinct chemical composition patterns nih.govresearchgate.netnih.gov. Principal component analysis of metabolomics data has shown species-specific patterns of metabolite accumulation in both above-ground shoots and below-ground rhizomes, indicating chemical diversity at both the organ and species level nih.gov.

This interspecific chemical diversity is considered to be a result of evolutionary processes, potentially driven by adaptation to varying abiotic and biotic conditions across different habitats juniperpublishers.comdoi.orgpnas.org. The synthesis of secondary metabolites can provide plants with selective advantages, such as defense against herbivores and pathogens, or adaptation to environmental stresses like high UV radiation, wind, and cold temperatures doi.orgpnas.org. The patchy occurrence of certain secondary metabolites within the plant kingdom, including Equisetum, might be linked to convergent evolution or differential gene regulation controlling biosynthetic pathways researchgate.net. Studies on the phylogenetic relationships within Equisetum using genetic data, alongside biochemical studies, contribute to understanding how this chemical diversity has evolved within the genus biologydiscussion.comresearchgate.net.

Factors Driving Intraspecific Variation in Phytochemical Profiles

Beyond the differences observed between species, the chemical composition within a single Equisetum species can also vary significantly. This intraspecific variation is influenced by a combination of environmental factors and developmental stages mdpi.comscielo.brresearchgate.net.

Geographical and Ecological Influences

Geographical location and ecological conditions play a role in shaping the phytochemical profiles of Equisetum populations mdpi.comjmp.irmdpi.com. Plants respond to their specific environments by synthesizing chemicals that can help them cope with stress and interact with other organisms juniperpublishers.comunesp.br. For instance, studies on E. arvense populations from different regions have shown variations in the concentrations of total flavonoids and phenolic compounds, which may be associated with distinct environmental conditions and geographical origins jmp.irresearchgate.net. The concentration of chemical contents can change in response to environmental stresses, and these changes may serve as indicators of the plant's response to its surroundings ebps.org.uk.

While some studies on E. palustre have indicated that the site of growth did not have a significant effect on the main alkaloid content, other research suggests that factors like growth temperature can co-influence the alkaloid concentration mdpi.comnih.govresearchgate.net. The altitudinal and climatic variations across landscapes can also impact the distribution and abundance of different plant genera and their associated phytochemicals, with certain compounds like flavonoids being more common at higher elevations, potentially due to their protective role against harsh abiotic conditions pnas.orgmdpi.com.

Seasonal and Developmental Stage Effects

The chemical composition of Equisetum species can also fluctuate depending on the season and the plant's developmental stage nih.govscielo.br. Studies on E. arvense have shown seasonal and intraspecific variations in flavonoid content nih.gov. For example, changes in the proportional content of certain quercetin glucosides have been observed over different growing seasons, with a decrease in quercetin 3-O-(6''-O-malonylglucoside) and a simultaneous increase in quercetin 3-O-glucoside towards the end of the growing period cir-safety.org.

The developmental stage of the plant has been identified as a significant factor influencing the concentration of certain compounds, such as alkaloids in E. palustre mdpi.comnih.govresearchgate.net. Research has demonstrated that the highest alkaloid content in E. palustre is found in the stages of early development mdpi.comresearchgate.net. As the plant continues to develop and biomass increases, the alkaloid content may decrease mdpi.com. This highlights the importance of considering the plant's phenological stage when analyzing its chemical composition. Seasonal changes have also been observed in the lipid and fatty-acid composition of Equisetum species, with accumulation of certain lipids occurring in the autumn-winter period in response to low temperatures nih.govresearchgate.netresearchgate.net.

Identification of Chemotaxonomic Markers

Specific chemical compounds can serve as chemotaxonomic markers, aiding in the differentiation and classification of Equisetum species and even their hybrids mdpi.comsemanticscholar.orgresearchgate.netscielo.brresearchgate.netsci-hub.setandfonline.com. These markers are compounds whose presence, absence, or relative concentration is characteristic of a particular taxon.

Vicenin 2 (a di-C-hexosyl flavone) has been detected in E. arvense and has been suggested as a potential chemotaxonomic marker for this species, as it was not found in the other species analyzed in one study mdpi.comsemanticscholar.orgresearchgate.netresearchgate.net.

Flavonoid glycosides, with their varied glycosylation patterns, are particularly useful chemotaxonomic markers within the genus uib.esnih.gov. For instance, the presence of quercetin and kaempferol tri-glycosides in E. palustre may be used to distinguish it from E. arvense, E. telmateia, and E. sylvaticum mdpi.comsemanticscholar.org. Myricetin di-hexoside has also been identified as a potential marker for E. palustre mdpi.comsemanticscholar.org.

Dicaffeoyltartaric acid (chicoric acid) has been noted as a main constituent in E. arvense and is considered a marker for both European and Asian/North American chemotypes of this species nih.govmdpi.comresearchgate.netcir-safety.orgresearchgate.netnih.gov. Differences in the dominant flavonoids, such as quercetin 3-O-glucoside and apigenin (B1666066) 5-O-glucoside in European E. arvense, versus luteolin-5-O-glucoside in Asian and North American E. arvense, also indicate the presence of distinct chemotypes within a single species cir-safety.orgnih.gov. Acetylated flavonoid glycosides are reported to be common across all Equisetum species researchgate.net.

Chemotaxonomic studies utilizing the polyphenolic composition have also been applied to differentiate Equisetum hybrids from their parent species, demonstrating intermediate polyphenolic patterns tandfonline.com. The identification and analysis of these species-specific or group-specific chemical markers provide valuable tools for the taxonomy and understanding of the chemical diversity within the genus Equisetum.

Emerging Research Avenues and Future Directions in Equisetum Arvense Chemical Compound Research

Advanced Analytical Technologies for Comprehensive Metabolomics

Metabolomics, the comprehensive study of all metabolites in a biological system, is a crucial approach for fully understanding the chemical complexity of E. arvense. Advanced analytical technologies are central to these investigations.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS is a powerful technique widely employed in the phytochemical analysis of E. arvense due to its high sensitivity, resolution, and ability to identify a wide range of compounds. Studies have utilized UHPLC-MS/MS to establish the phytochemical profile of E. arvense extracts, identifying major classes such as flavonoids, flavonoid-O-glycosides, and phenolic acids. semanticscholar.org UHPLC-MS-based metabolomics can reveal the impact of various factors, such as heat stress, on plant metabolite profiles. metabolomicsworkbench.org This technology allows for detailed separation and identification of complex mixtures found in E. arvense extracts, providing insights into the presence and relative abundance of numerous secondary metabolites. semanticscholar.orgmdpi.com For instance, UHPLC-MS has been instrumental in characterizing phenolic compounds, including hydroxycinnamic acids, hydroxybenzoic acids, and flavonoids, in Equisetum species. mdpi.com

Nuclear Magnetic Resonance (NMR) Metabolomics

NMR spectroscopy is another key technology in plant metabolomics, offering a non-destructive approach to analyze a wide range of metabolites with minimal sample preparation. tandfonline.comfrontiersin.org While 1D ¹H NMR is commonly used for an overview of major compounds, ¹³C NMR can significantly enhance untargeted metabolomics studies, aiding in the specific identification of metabolites and preventing misassignments that might occur with ¹H NMR alone, particularly for compounds like terpenes and saponins. frontiersin.org NMR-based metabolomics, often used in conjunction with MS data, can provide valuable insights into the metabolic phenotype of plants and help in correlating metabolite profiles with specific traits or responses. tandfonline.comfrontiersin.orgunibo.it PCA analysis based on NMR data has been used to differentiate Equisetum arvense extracts based on their phytochemical profiles and geographical origin. tandfonline.com

Biosynthetic Pathway Engineering and Synthetic Biology Approaches for Targeted Compound Production

Understanding the biosynthetic pathways responsible for the production of valuable compounds in E. arvense can open avenues for targeted compound production through biosynthetic pathway engineering and synthetic biology. Research has begun to explore the enzymes involved in the biosynthesis of certain compounds, such as styrylpyrones, in Equisetum. frontiersin.orgresearchgate.net Styrylpyrone synthase, an enzyme that catalyzes the formation of styrylpyrones from malonyl-CoA and hydroxycinnamoyl-CoA precursors, has been detected in E. arvense. researchgate.net While elucidating the complete biosynthetic pathways for many E. arvense compounds, particularly complex ones like alkaloids, remains challenging due to factors like low enzyme concentrations, advancements in microbial engineering and synthetic biology offer potential for heterologous expression of plant type III polyketide synthases and related pathways in microorganisms to produce specific plant polyketides like flavonoids and stilbenes from simple carbohydrates. frontiersin.orgub.ac.idnih.gov

Impact of Agricultural Practices and Environmental Stressors on Chemical Expression

The chemical composition of plants can be significantly influenced by agricultural practices and environmental stressors. Research indicates that factors such as salt stress can impact the metabolite profile of plants. metabolomicsworkbench.orgmdpi.com Studies on E. arvense have shown that foliar application of E. arvense extract can enhance growth and alleviate the effects of salt stress in tomato plants, suggesting a role for compounds within the extract, such as silicon and phenolic compounds, in stress tolerance. mdpi.comua.es Silicon uptake by plants, facilitated by transporters, is known to offer protection against both biotic and abiotic stresses, and E. arvense is considered a valuable model for studying silicon absorption and deposition. phcogrev.commdpi.com Further research is needed to fully understand how different agricultural practices (e.g., fertilization, irrigation) and environmental conditions (e.g., temperature, light, soil composition, presence of pollutants) influence the biosynthesis and accumulation of specific chemical compounds in E. arvense. mdpi.com This knowledge is crucial for optimizing cultivation methods to yield plant material with desired chemical profiles.

Systems Chemical Biology Approaches for Holistic Understanding of Plant-Compound Interactions

A systems chemical biology approach integrates chemical analysis with biological studies to gain a holistic understanding of the complex interactions between plant compounds and biological systems. This involves studying how the diverse array of metabolites in E. arvense interacts with various biological targets and pathways. While the provided search results touch upon the biological effects of E. arvense extracts and some individual compounds semanticscholar.orgnih.govnih.govmdpi.com, a systems chemical biology perspective would involve more comprehensive studies. This could include using metabolomics data in conjunction with transcriptomics, proteomics, and phenotyping to build a more complete picture of how the plant's chemical profile influences its own biology and its interactions with other organisms or the environment. Such an approach could help to elucidate the synergistic or antagonistic effects of the multiple compounds present in E. arvense extracts and provide a deeper understanding of their mechanisms of action at a molecular level.

Standardization of Phytochemical Extracts for Research Replicability

The standardization of Equisetum arvense phytochemical extracts is a critical factor in ensuring the replicability and reliability of research findings. Due to the inherent variability in the chemical composition of plant materials, influenced by factors such as geographical origin, harvest time, drying methods, and extraction procedures, standardized extracts are essential for consistent research outcomes nih.gov. Without proper standardization, studies using E. arvense extracts may yield contradictory results, making it difficult to compare data across different research groups and hindering the progress of scientific understanding nih.gov.

Standardization primarily involves characterizing the phytochemical profile of the extract and ensuring that specific marker compounds or classes of compounds are present at defined concentrations nih.gov. This process requires the application of advanced analytical techniques capable of identifying and quantifying the various constituents within the complex mixture of a botanical extract.

Several analytical methods are employed for the standardization of E. arvense extracts. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detection (DAD) or Mass Spectrometry (MS), is a widely used technique for separating, identifying, and quantifying phenolic compounds and flavonoids, which are major constituents of E. arvense nih.govmdpi.comdergipark.org.trmdpi.com. For instance, HPLC-DAD has been used to quantify isoquercitrin (B50326) (quercetin-3-O-glucoside), a key flavonoid in E. arvense, and to determine the total flavonoid content nih.gov. LC-MS and LC-MS/MS are particularly valuable for tentative identification and confirmation of a wide range of phenolic compounds, including glycosides of kaempferol (B1673270), quercetin (B1663063), apigenin (B1666066), genkwanin, and hydroxycinnamic acid derivatives like caffeoyl-tartaric acid isomers nih.govmdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique utilized, particularly for the analysis of more volatile or semi-volatile compounds after appropriate derivatization ijpjournal.com. This method has been used to identify various phytochemical constituents in E. arvense extracts ijpjournal.com.

Thin-Layer Chromatography (TLC), specifically High-Performance Thin-Layer Chromatography (HPTLC), is also recognized by pharmacopoeias, such as the European Pharmacopoeia, for the identification of E. arvense and for detecting potential adulteration with other Equisetum species, like the toxic E. palustre researchgate.netnih.gov. While HPTLC provides a chromatographic fingerprint for identification, HPLC-ESI-MS/MS offers more sophisticated quantification capabilities, particularly for alkaloids researchgate.net.

The European Pharmacopoeia sets a minimum requirement of 0.3% of total flavonoids, expressed as isoquercitrin, in the dried herbal material of Equisetum arvense nih.goveuropa.eu. This serves as a basis for standardization, although research often involves characterizing a broader spectrum of compounds to ensure the extract's consistency and to correlate specific phytochemical profiles with observed biological activities nih.govmdpi.com.

Research highlights the impact of extraction methods and solvents on the phytochemical composition of E. arvense extracts, underscoring the need for standardized extraction protocols scientificwebjournals.comresearchgate.net. Studies comparing different solvents and methods like maceration and Soxhlet extraction have shown variations in the yield of total phenolic content and individual compounds, affecting the extract's biological activities scientificwebjournals.comresearchgate.net. For example, methanol (B129727) and acetone (B3395972) have been identified as suitable solvents for extracting phenolic compounds relevant to antioxidant and antimicrobial activities scientificwebjournals.com. Ultrasound-assisted extraction has also been explored as an effective technique for extracting phenolic compounds from E. arvense researchgate.net.

Standardization efforts aim to ensure that research is conducted with well-characterized extracts, allowing for better comparison of results and a clearer understanding of which compounds or combinations of compounds are responsible for the observed biological effects. This is particularly important given the complex nature of E. arvense extracts, which contain a variety of compounds including flavonoids, phenolic acids, alkaloids, silicic acid, and minerals nih.govmdpi.comiosrphr.orggsconlinepress.comequistro.com.

The challenges in standardizing herbal preparations lie in the inherent variability of plant composition and the complex interplay of multiple compounds contributing to their biological activity nih.gov. Therefore, while quantifying marker compounds is crucial, a comprehensive phytochemical characterization using a combination of analytical techniques provides a more complete picture for research replicability nih.govmdpi.comdergipark.org.trresearchgate.net.

Interactive Data Table: Phenolic Compound Concentrations in Equisetum arvense Extracts (Example based on available data structure)

Phenolic CompoundConcentration in Ethanol (B145695) Extract (µg/kg dry weight)Concentration in Water Extract (µg/kg dry weight)Detection MethodSource
Rutin (B1680289)Not specified14.38HPLC-DAD dergipark.org.tr
Chicoric acid39.98Not specifiedHPLC-DAD dergipark.org.tr
IsoquercitrinQuantified, specific value not providedNot specifiedHPLC-DAD nih.gov
Kaempferol-3-O-glucosideConfirmed, specific value not providedNot specifiedHPLC-DAD nih.gov
Dicaffeoyl-meso-tartaric acidDominant compound in European chemotype (quantitative info absent)Dominant compound in European chemotype (quantitative info absent)Not specified cir-safety.org
Quercetin 3-O-glucosideDominant compound in European chemotype (quantitative info absent)Dominant compound in European chemotype (quantitative info absent)Not specified cir-safety.org
Apigenin 5-O-glucosideDominant compound in European chemotype (quantitative info absent)Dominant compound in European chemotype (quantitative info absent)Not specified cir-safety.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.